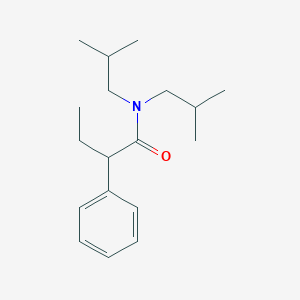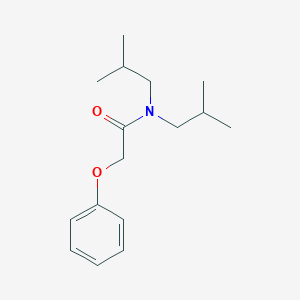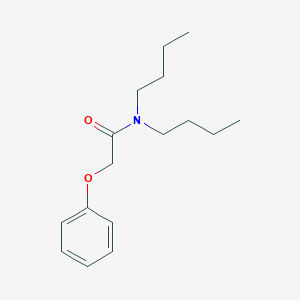![molecular formula C20H22N2O6 B263173 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate, also known as EPPC, is a synthetic compound used in scientific research. It is a selective inhibitor of a specific protein kinase, which makes it a valuable tool in studying the function of this kinase in various biological processes.
Mechanism of Action
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate works by binding to the active site of the protein kinase and blocking its activity. This prevents the kinase from phosphorylating its target proteins, which can disrupt the signaling pathways involved in various biological processes. The selectivity of this compound for this kinase makes it a useful tool for studying its specific function in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been shown to modulate the immune response and reduce inflammation, which could have applications in treating autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate in lab experiments is its selectivity for the protein kinase it inhibits. This allows researchers to study the specific function of this kinase without affecting other signaling pathways. However, one limitation of this compound is that it may not be effective in all cell types or organisms, which could limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate. One area of interest is in developing new therapies that target the protein kinase it inhibits. This could have applications in treating cancer, autoimmune disorders, and other diseases. Another area of interest is in studying the effects of this compound on other signaling pathways and biological processes, which could provide new insights into the complex interactions between different cellular pathways. Finally, further research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
Synthesis Methods
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.
Scientific Research Applications
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate has been used in a variety of scientific research studies to investigate the role of the protein kinase it inhibits. This kinase is involved in several important biological processes, including cell division, DNA repair, and apoptosis. By selectively inhibiting this kinase, researchers can study its specific function in these processes and potentially develop new therapies that target this pathway.
properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl N-[4-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-20(24)22-15-7-6-14(11-17(15)25-2)21-19(23)9-5-13-4-8-16-18(10-13)28-12-27-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
TZLIUSCYXZPCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)


![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)



